D-Isovaline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Valine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

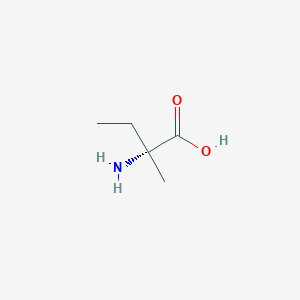

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974906 | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-39-1, 465-58-7, 595-40-4 | |

| Record name | DL-Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-Isovaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Isovaline, a non-proteinogenic amino acid, has garnered significant interest in the scientific community, particularly for its analgesic properties. As a structural isomer of valine, its unique physicochemical characteristics underpin its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physicochemical and Chemical Data

This compound, with the IUPAC name (2R)-2-amino-2-methylbutanoic acid, is a chiral molecule notable for its α-methyl group, which contributes to its metabolic stability. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-2-methylbutanoic acid | [1] |

| Synonyms | (R)-(-)-2-Amino-2-methylbutanoic acid, D(-)-Isovaline | [2] |

| CAS Number | 3059-97-0 | [2] |

| Molecular Formula | C5H11NO2 | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | White needles or crystalline powder | [2] |

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Experimental Conditions | Reference(s) |

| Melting Point | 276-278 °C | Not specified | [2] |

| pKa (Carboxyl Group) | 2.38 ± 0.10 (Predicted) | Not specified | [2] |

| Water Solubility | Freely soluble | Not specified | [2] |

| Specific Rotation ([α]D) | -9.4° | c=5 in water, 25 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | -2.3 (Computed XLogP3) | Not specified | [1] |

Experimental Protocols for Physicochemical Property Determination

The following sections describe generalized yet detailed methodologies for determining the key physicochemical properties of amino acids like this compound.

Determination of Melting Point

The melting point of an amino acid can be accurately determined using the capillary melting point method.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The apparatus is preheated to a temperature approximately 10-15 °C below the expected melting point.

-

The capillary tube is inserted into the heating block.

-

The temperature is then ramped at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

-

Determination of pKa

The acid dissociation constant (pKa) of the ionizable groups in this compound can be determined by potentiometric titration.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

-

Instrumentation: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are used. A burette is filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Procedure:

-

The initial pH of the this compound solution is recorded.

-

The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued until the pH has risen significantly (e.g., to pH 11-12).

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized.

Determination of Aqueous Solubility

The equilibrium solubility of this compound in water can be determined using the shake-flask method.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis:

-

The saturated solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer) or by gravimetric analysis after evaporating a known volume of the filtrate to dryness.

-

Determination of Specific Rotation

The specific rotation of this compound, a measure of its optical activity, is determined using a polarimeter.

Methodology: Polarimetry

-

Solution Preparation: A solution of this compound of a precisely known concentration (c, in g/100mL) is prepared in deionized water.

-

Instrumentation: A calibrated polarimeter equipped with a sodium D-line light source (589 nm) is used. The temperature of the sample cell is maintained at a constant value (e.g., 25 °C).

-

Measurement:

-

The polarimeter is zeroed using the solvent (deionized water).

-

The prepared this compound solution is placed in a polarimeter cell of a known path length (l, in decimeters).

-

The observed optical rotation (α) is measured.

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effects primarily through its action as an agonist at peripheral γ-aminobutyric acid type B (GABAB) receptors.[3] This G-protein coupled receptor (GPCR) plays a crucial role in modulating neuronal excitability.

Downstream Signaling of Peripheral GABAB Receptors

The activation of peripheral GABAB receptors by this compound initiates a signaling cascade that leads to the inhibition of nociceptive transmission. A diagrammatic representation of this pathway is provided below.

Caption: this compound mediated activation of peripheral GABAB receptor signaling pathway.

Detailed Workflow of the Signaling Pathway

-

Agonist Binding: this compound binds to the extracellular domain of the GABAB1 subunit of the heterodimeric GABAB receptor located on peripheral nociceptive neurons.[3]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gi/o protein.[4]

-

G-Protein Dissociation: The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits.[5]

-

Effector Modulation: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6]

-

Ion Channel Opening and Hyperpolarization: The opening of GIRK channels leads to an efflux of potassium (K+) ions from the neuron, causing hyperpolarization of the cell membrane.[5]

-

Inhibition of Nociception: This hyperpolarization makes the neuron less likely to fire an action potential in response to a painful stimulus, thereby inhibiting the transmission of nociceptive signals and producing an analgesic effect.[3]

Conclusion

The physicochemical properties of this compound, particularly its chirality and α-methylation, are integral to its biological function as a peripheral GABAB receptor agonist. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study and development of this compound and related compounds as potential therapeutic agents. A thorough understanding of these properties and its mechanism of action is essential for advancing its clinical potential.

References

- 1. This compound | C5H11NO2 | CID 2724877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D(-)-Isovaline CAS#: 3059-97-0 [m.chemicalbook.com]

- 3. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure and Chirality of D-Isovaline

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-isovaline, systematically known as (R)-2-amino-2-methylbutanoic acid, is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded in the genetic code of organisms.[1] Its structure is isomeric to the proteinogenic amino acid valine, with the distinction that the chiral center is a quaternary carbon due to the presence of a methyl group instead of a hydrogen atom.[1] This unique structural feature imparts high resistance to racemization.[2]

This compound and its L-enantiomer have garnered significant interest due to their discovery in carbonaceous chondrite meteorites, such as the Murchison meteorite.[1][3] Notably, these meteorites have been found to contain an excess of the L-enantiomer of isovaline, a finding that has fueled discussions about the extraterrestrial origins of homochirality in terrestrial life.[4]

From a pharmacological perspective, this compound is being investigated for its potential therapeutic applications. It has been shown to exhibit analgesic and anticonvulsant properties, primarily through its interaction with GABA-B receptors.[1][5] Unlike many centrally acting drugs, isovaline does not readily cross the blood-brain barrier, which may offer a therapeutic advantage by minimizing central nervous system side effects.[1]

This technical guide provides a comprehensive overview of the structure, chirality, synthesis, and analysis of this compound, with a focus on the experimental protocols and data relevant to researchers in the fields of chemistry, pharmacology, and drug development.

Structure and Chirality

This compound is a chiral molecule due to the presence of a stereocenter at the α-carbon. This carbon is bonded to four different groups: a carboxyl group (-COOH), an amino group (-NH2), a methyl group (-CH3), and an ethyl group (-CH2CH3). The "D" designation in this compound refers to the spatial arrangement of these groups, which is enantiomerically related to L-isovaline.

Visualization of Chirality

The enantiomeric relationship between this compound and L-isovaline can be visualized as non-superimposable mirror images.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C5H11NO2 | [6] |

| Molecular Weight | 117.15 g/mol | [6] |

| CAS Number | 3059-97-0 | [6] |

| Melting Point | 276-278 °C | [7] |

| Optical Rotation [α]D | -9.4° (c=5, water, 25 °C) | [7] |

| IUPAC Name | (2R)-2-amino-2-methylbutanoic acid | [8] |

| Canonical SMILES | CCC(C)(C(=O)O)N | [6] |

| InChI | InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m1/s1 | [8] |

| InChIKey | GCHPUFAZSONQIV-RXMQYKEDSA-N | [8] |

Note: Spectroscopic data (NMR, FTIR) can vary slightly based on the solvent and experimental conditions. The data presented here are representative values.

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Peak Assignment |

| ¹H NMR (D₂O) | Predicted values | |

| ~0.9 (t) | -CH₃ (ethyl) | |

| ~1.4 (s) | -CH₃ (methyl) | |

| ~1.8 (q) | -CH₂- (ethyl) | |

| ¹³C NMR (D₂O) | Predicted values | |

| ~8.0 | -CH₃ (ethyl) | |

| ~23.0 | -CH₃ (methyl) | |

| ~30.0 | -CH₂- (ethyl) | |

| ~60.0 | α-Carbon | |

| ~180.0 | Carboxyl Carbon | |

| FTIR (Solid Phase) | ~1717 cm⁻¹ (in non-ionic form) | C=O stretch |

| (Shift upon zwitterion formation) |

Experimental Protocols

This section details the methodologies for the synthesis, resolution, and analysis of this compound.

Synthesis of Racemic Isovaline (Strecker Synthesis)

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone.[3] For isovaline, the starting material is 2-butanone. The process involves three main steps: imine formation, α-aminonitrile formation, and hydrolysis.[3]

Workflow for Strecker Synthesis of Isovaline:

Protocol:

-

Imine Formation:

-

In a suitable reaction vessel, combine 2-butanone with ammonium chloride (NH₄Cl) in an appropriate solvent (e.g., aqueous ammonia).[3]

-

The ammonium chloride serves as a source of ammonia (NH₃) and a mild acid.[3]

-

The mixture is stirred, leading to the formation of the corresponding imine intermediate.

-

-

α-Aminonitrile Formation:

-

To the solution containing the imine, add potassium cyanide (KCN).

-

The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.[3]

-

The reaction is typically carried out at a controlled temperature and monitored for completion.

-

-

Hydrolysis:

-

The resulting α-aminonitrile is then subjected to acidic hydrolysis.[3]

-

This is achieved by adding a strong acid (e.g., HCl) and heating the mixture.[3]

-

The nitrile group is hydrolyzed to a carboxylic acid, yielding a racemic mixture of D- and L-isovaline.

-

The final product can be purified by crystallization or chromatography.

-

Enantiomeric Resolution of DL-Isovaline

To obtain enantiomerically pure this compound, the racemic mixture must be resolved. Enzymatic resolution is a highly effective method.

Protocol: Enzymatic Resolution using Mycobacterium neoaurum

Mycobacterium neoaurum has been utilized for the enzymatic resolution of DL-isovaline.[7] This method relies on the stereospecificity of enzymes within the microorganism.

-

Preparation of DL-α-aminoisovaleramide: The racemic isovaline is first converted to its corresponding amide, DL-α-aminoisovaleramide.

-

Enzymatic Hydrolysis:

-

A culture of Mycobacterium neoaurum is prepared in a suitable growth medium.

-

The DL-α-aminoisovaleramide is added to the culture.

-

The amidase enzyme present in the microorganism selectively hydrolyzes one of the enantiomers of the amide to the corresponding carboxylic acid, leaving the other enantiomeric amide unreacted.

-

-

Separation:

-

After the enzymatic reaction, the mixture will contain one enantiomer of isovaline and the unreacted amide of the other enantiomer.

-

These two compounds can be separated based on their different chemical properties (e.g., solubility, charge) using techniques like extraction or chromatography.

-

-

Hydrolysis of the Remaining Amide: The separated, unreacted amide enantiomer is then hydrolyzed to the corresponding this compound using standard chemical methods (e.g., acid hydrolysis).

Chiral Analysis

To determine the enantiomeric purity of this compound, chiral chromatographic techniques are employed.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method often involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is commonly used.[9]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and isopropanol. For basic compounds like isovaline, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[9] For reversed-phase separations, a mobile phase of aqueous buffer and an organic modifier like acetonitrile is used.[9]

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection is commonly used, often at a wavelength around 210 nm.

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent that is compatible with the mobile phase.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, the non-volatile amino acid must first be derivatized to a more volatile compound.

-

Derivatization:

-

Esterification of the carboxyl group, for example, with isopropanol in the presence of an acid catalyst.

-

Acylation of the amino group, for instance, with trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

-

-

Column: A chiral capillary column, such as Chirasil-L-Val, is used for the separation of the derivatized enantiomers.[1] On a Chirasil-L-Val column, the D-amino acid derivative typically elutes before the L-enantiomer.[10]

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: A temperature gradient is typically employed to ensure good separation and reasonable analysis times. An example program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 200°C).

-

Detector: A mass spectrometer is used for detection, which provides both quantification and structural information, confirming the identity of the analyte.

Biological Activity and Signaling Pathway

This compound has been shown to have biological activity, most notably as an analgesic and anticonvulsant.[1][5] These effects are believed to be mediated through its interaction with GABA-B receptors.[11]

Interaction with GABA-B Receptors

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[8] Activation of GABA-B receptors leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[8] These subunits then modulate the activity of downstream effectors.[8]

Downstream Effectors of GABA-B Receptor Activation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of K⁺ ions and hyperpolarization of the cell membrane.[12]

-

Inhibition of Voltage-gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit presynaptic VGCCs, which reduces the influx of Ca²⁺ and subsequently decreases neurotransmitter release.[8]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by the activation of GABA-B receptors.

Experimental Protocol for Assessing Anticonvulsant Activity in vitro

The anticonvulsant properties of this compound can be evaluated using in vitro seizure models, such as those employing brain slices.[8]

Protocol: In Vitro Seizure Model in Hippocampal Slices

-

Slice Preparation:

-

Rat or mouse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Slices are allowed to recover in oxygenated aCSF for at least one hour.

-

-

Induction of Seizure-like Activity:

-

A single slice is transferred to a recording chamber and perfused with a pro-convulsant solution. This can be achieved by, for example, perfusing with aCSF containing a potassium channel blocker like 4-aminopyridine (4-AP).[8]

-

This induces epileptiform activity, which can be recorded as seizure-like events (SLEs).

-

-

Electrophysiological Recording:

-

Extracellular field potentials are recorded from the CA1 or CA3 region of the hippocampus using a glass microelectrode.

-

Baseline epileptiform activity is recorded for a set period.

-

-

Drug Application:

-

This compound is dissolved in aCSF and bath-applied to the slice at various concentrations.

-

The effects of this compound on the frequency, duration, and amplitude of the SLEs are recorded and quantified.

-

-

Data Analysis:

-

The recorded data is analyzed to determine the dose-dependent effects of this compound on seizure-like activity.

-

Statistical analysis is performed to assess the significance of the observed anticonvulsant effects.

-

Conclusion

This compound is a molecule of significant interest, bridging the fields of astrobiology, synthetic chemistry, and pharmacology. Its unique structure, characterized by a quaternary chiral center, makes it a fascinating subject for stereochemical studies and a potential lead compound in drug development. The experimental protocols detailed in this guide provide a framework for researchers to synthesize, resolve, and analyze this compound, as well as to investigate its biological activities. Further research into the precise mechanisms of action and the development of efficient, large-scale enantioselective syntheses will be crucial for unlocking the full therapeutic potential of this intriguing amino acid.

References

- 1. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006478) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Keeping the Balance: GABAB Receptors in the Developing Brain and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. agilent.com [agilent.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of D- and L-Isovaline in Meteorites

Abstract: This technical guide provides a comprehensive overview of the natural occurrence of the non-proteinogenic amino acid isovaline in carbonaceous chondrites. It focuses on the significant enantiomeric excesses of L-isovaline observed in several meteorites, a phenomenon with profound implications for understanding the prebiotic origins of homochirality on Earth. This document details the quantitative data on isovaline distribution, presents the rigorous experimental protocols used for its analysis, and illustrates key workflows and theoretical models. The data strongly suggest an extraterrestrial origin for the observed chiral asymmetry, potentially amplified by aqueous alteration processes on meteorite parent bodies. This guide serves as a critical resource for researchers in astrobiology, organic geochemistry, and pharmacology interested in the unique properties and origins of this extraterrestrial amino acid.

Quantitative Analysis of Isovaline in Meteorites

Isovaline, an α-methyl amino acid, is notable for its resistance to racemization and its presence in significant enantiomeric excesses (ee) in certain meteorites.[1][2] Unlike most terrestrial amino acids, which are predominantly in the L-configuration due to biological processes, the discovery of L-isovaline excesses in meteorites points to an abiotic mechanism for chiral symmetry breaking. This has led to the hypothesis that the delivery of such molecules to the early Earth could have biased the prebiotic organic inventory, contributing to the origin of life's homochirality.[2][3][4]

The most extensively studied meteorites are the Murchison (CM2) and Orgueil (CI1) carbonaceous chondrites. The L-enantiomeric excess of isovaline in the Murchison meteorite has been reported to be as high as 18.5%, the largest confirmed value for any meteorite to date.[3][4] Similar significant L-excesses have been found in the Orgueil meteorite.[3][4] In contrast, more primitive and less aqueously altered meteorites, such as the CR chondrites EET 92042 and QUE 99177, show racemic or near-racemic mixtures of isovaline.[4][5]

Isotopic analysis of meteoritic isovaline further supports its extraterrestrial origin. The carbon isotopic composition (δ¹³C) of both D- and L-isovaline from the Murchison and Murray meteorites was found to be about +18‰, which is significantly heavier than terrestrial organic carbon and indicates an extraterrestrial source.[1][6] This evidence, combined with the fact that potential terrestrial contaminants like fungal peptides contain D-isovaline and have different isotopic signatures, strongly refutes a terrestrial origin for the observed L-excesses.[5]

Table of Enantiomeric Excess and Distribution Data for Isovaline

The following table summarizes the quantitative data for L-isovaline enantiomeric excess (L-ee) and other relevant measurements across various carbonaceous chondrites.

| Meteorite Name | Type | L-Isovaline Enantiomeric Excess (L-ee %) | D/L Ratio | Isovaline Concentration | Notes | Reference(s) |

| Murchison | CM2 | 0 to 18.5% | 0.69 ± 0.04 | Varies | Highest reported L-ee. Value varies significantly between stones. | [1][3][4][5][6] |

| Orgueil | CI1 | 15.2 ± 4.0% | 0.73 ± 0.07 | ≈ 85 ppb | First report of significant isovaline excess in a CI meteorite. | [2][3][4] |

| Murray | CM2 | L-excess observed | N/A | N/A | δ¹³C values support extraterrestrial origin. | [1][5] |

| LEW 90500 | CM2 | 3.3% | N/A | N/A | Considered less aqueously altered than Murchison. | [5] |

| LON 94102 | CM2 | Racemic | N/A | N/A | Racemic within experimental error. | [5] |

| EET 92042 | CR2 | Racemic | ~1.0 | N/A | Primitive, unaltered meteorite. | [4][5] |

| QUE 99177 | CR2 | Racemic | ~1.0 | N/A | Primitive, unaltered meteorite. | [4][5] |

| GRA 95229 | CR2 | ≈ 3% | N/A | N/A | Low L-isovaline excess observed. | [2] |

L-ee is defined as ([L] - [D]) / ([L] + [D]) * 100%.

Experimental Protocols for Amino Acid Analysis

The analysis of amino acids in meteorite samples requires highly sensitive and precise techniques to avoid terrestrial contamination and accurately quantify enantiomeric ratios and isotopic compositions. The general workflow involves extraction, hydrolysis (optional), desalting, derivatization, and finally, chromatographic separation and detection.

Sample Preparation

-

Crushing and Homogenization: Individual meteorite fragments are crushed into a fine powder using a sterilized ceramic mortar and pestle. The powder is then homogenized to ensure representative sampling.[7]

-

Hot-Water Extraction: A precisely weighed powdered sample (typically 0.1 to 1.0 g) is sealed in a glass ampoule with ultrapure water. The ampoule is heated at 100°C for 24 hours to extract soluble organic compounds.[7][8]

-

Acid Hydrolysis (Optional): To analyze the total amino acid content, including those bound in polymers or precursors, a portion of the water extract is subjected to acid hydrolysis. This is typically done using 6 M HCl vapor at 150°C for 3 hours.[7][8]

-

Desalting: The aqueous extract (both hydrolyzed and unhydrolyzed) is passed through a cation-exchange chromatography column (e.g., Bio-Rad AG50W-X8 resin). This step removes inorganic salts that can interfere with subsequent derivatization and analysis. The amino acids are retained by the resin and later eluted.[8][9]

Analytical Methodologies

Two primary techniques are employed for the final analysis of isovaline and other amino acids in meteorite extracts.

This is a highly sensitive method ideal for detecting trace amounts of amino acids and determining their enantiomeric ratios.

-

Derivatization: The desalted amino acid extract is derivatized with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This reagent reacts with primary amino acids to form fluorescent, diastereomeric derivatives that can be separated on a reversed-phase chromatography column.[3][4][8]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.[3][10]

-

Detection: Detection is achieved using a fluorescence detector (FD) for high sensitivity, often coupled in series with a Time-of-Flight Mass Spectrometer (ToF-MS). The ToF-MS provides accurate mass measurements, confirming the identity of the detected compounds.[3][8][11] This dual detection provides both quantification and unambiguous identification.[8]

This technique is crucial for determining both enantiomeric ratios and stable isotope compositions (e.g., δ¹³C).

-

Derivatization: Amino acids are converted into volatile derivatives, for example, by reacting them with trifluoroacetic anhydride (TFAA) to form N-trifluoroacetyl amino acid esters.[1][9]

-

Instrumentation: A gas chromatograph equipped with a chiral stationary phase column is used to separate the D- and L-enantiomers of the derivatized amino acids.

-

Detection: The GC is coupled to a mass spectrometer (MS) for identification and quantification. For isotopic analysis, the GC is connected to an isotope ratio mass spectrometer (IRMS) via a combustion interface (GC-C-IRMS), which converts the eluted compounds to CO₂ gas for precise ¹³C/¹²C ratio measurement.[1]

Visualizations: Workflows and Theoretical Models

Diagrams generated using Graphviz provide a clear visual representation of the complex experimental procedures and the leading hypotheses regarding the origin of isovaline's enantiomeric excess.

Experimental Workflow for Meteoritic Amino Acid Analysis

The following diagram outlines the comprehensive procedure for analyzing amino acids from meteorite samples, from initial processing to final detection.

Proposed Mechanism for L-Isovaline Enrichment in Meteorites

The significant L-isovaline excesses found in aqueously altered meteorites like Murchison, and their absence in primitive, unaltered meteorites, has led to a leading hypothesis. It proposes that a small initial enantiomeric imbalance, possibly created in the presolar cloud, was significantly amplified during an extended period of aqueous alteration on the meteorite's parent body. This model is favored over mechanisms like UV circularly polarized light (UV-CPL) photolysis, which are considered insufficient to produce the large excesses observed.[1][3][12]

References

- 1. repository.geologyscience.ru [repository.geologyscience.ru]

- 2. pnas.org [pnas.org]

- 3. Enrichment of the amino acid l-isovaline by aqueous alteration on CI and CM meteorite parent bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. scispace.com [scispace.com]

- 12. lpi.usra.edu [lpi.usra.edu]

The Enigmatic Role of D-Isovaline in Prebiotic Chemistry and the Origin of Life: A Technical Guide

Abstract

The emergence of homochirality is a cornerstone in the study of the origin of life. Among the molecules implicated in the prebiotic selection of chirality, the non-proteinogenic amino acid isovaline has garnered significant attention. Its unique structural properties, including a chiral quaternary α-carbon, render it resistant to racemization, allowing it to preserve its enantiomeric signature over geological timescales.[1][2][3][4] This technical guide provides an in-depth exploration of D-isovaline's role in prebiotic chemistry, focusing on its extraterrestrial origins, proposed synthesis, enantiomeric excess, and potential catalytic functions that may have contributed to the selection of L-amino acids and D-sugars in terrestrial biology. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical and experimental workflows through diagrams to offer a comprehensive resource for researchers in the fields of prebiotic chemistry, astrobiology, and drug development.

Introduction: The Puzzle of Homochirality and the Significance of Isovaline

Life on Earth exhibits a remarkable degree of molecular asymmetry, with proteins almost exclusively composed of L-amino acids and nucleic acids containing D-sugars. This homochirality is essential for the structure and function of these biopolymers. The origin of this preference, however, remains a fundamental unanswered question. One prevailing hypothesis suggests that the building blocks of life, or at least a chiral bias, were delivered to the early Earth from extraterrestrial sources such as meteorites.[5]

Carbonaceous chondrites, a class of meteorites rich in organic compounds, have been found to contain a diverse array of amino acids, many of which are rare or absent in the terrestrial biosphere.[6] Among these, isovaline stands out due to the consistent observation of a significant L-enantiomeric excess (ee) in meteorites like the Murchison meteorite.[1][5][7][8][9][10][11] This extraterrestrial enantiomeric enrichment of a non-biological amino acid provides a compelling clue in the quest to understand the origins of homochirality.

This compound, the enantiomer of the more abundant meteoritic L-isovaline, serves as a crucial counterpart in these investigations. Its study is essential for understanding the mechanisms of chiral selection and amplification. While present in smaller quantities in meteorites, its potential catalytic activities and role in prebiotic chemical networks are of significant interest. This guide will delve into the multifaceted role of this compound, from its cosmic origins to its potential impact on the nascent biochemistry of a prebiotic Earth.

Extraterrestrial Abundance and Enantiomeric Excess of Isovaline

Quantitative analysis of meteoritic samples has consistently revealed an excess of the L-enantiomer of isovaline. This data is crucial for establishing the initial chiral bias that may have been delivered to the prebiotic Earth. The enantiomeric excess is typically expressed as L-ee (%) = [L] - [D] / [L] + [D] * 100.

| Meteorite | Type | L-Isovaline Enantiomeric Excess (ee, %) | Reference(s) |

| Murchison | CM2 | 0 to 20.5 | [1][5][7][8][9][10][11] |

| Murray | CM2 | 1.0 to 6.0 | [1] |

| Orgueil | CI1 | 15.2 ± 4.0 | [5][12][11] |

| LEW 90500 | CM2 | -0.5 to 3.0 | [8] |

Table 1: Enantiomeric Excess of Isovaline in Various Carbonaceous Chondrites. The data clearly indicates a significant and variable L-enantiomeric excess of isovaline in different meteorites, with the Murchison meteorite showing a particularly wide range.

Prebiotic Synthesis and Enantiomeric Enrichment of this compound

The presence of enantioenriched isovaline in meteorites points to abiotic synthesis and enrichment mechanisms operating in extraterrestrial environments.

Strecker Synthesis: A Plausible Prebiotic Formation Pathway

The Strecker synthesis is a well-established method for producing amino acids from aldehydes or ketones, ammonia, and cyanide.[5][10] For isovaline, the precursor would be the achiral ketone, 2-butanone.[2] While this pathway is a strong candidate for the formation of isovaline in meteorite parent bodies, it is expected to produce a racemic mixture (equal amounts of D- and L-isovaline) in the absence of a chiral influence.

Mechanisms for Enantiomeric Enrichment

The observed L-excess of isovaline in meteorites suggests that an initial small chiral imbalance was amplified. Two primary mechanisms have been proposed:

-

Asymmetric Photolysis with Circularly Polarized Light (CPL): In interstellar environments, the organic precursors to isovaline, or isovaline itself, may have been irradiated by UV CPL from neutron stars or nebulae.[1][4][7][11][13] This process would preferentially destroy one enantiomer, leading to an excess of the other. However, the high enantiomeric excesses observed in some meteorites are difficult to explain solely by this mechanism, as it would require extensive destruction of the initial racemic mixture.[7][10][11]

-

Aqueous Alteration on Meteorite Parent Bodies: It is hypothesized that a small initial enantiomeric excess, perhaps induced by CPL, was amplified during periods of aqueous alteration on the meteorite parent bodies.[5][12][11][14] The exact mechanisms for this amplification are still under investigation but could involve chiral-selective crystallization or interactions with chiral mineral surfaces.

Potential Catalytic Roles of this compound in Prebiotic Chemistry

The delivery of enantioenriched isovaline to the early Earth could have had a profound impact on the development of prebiotic chemical systems. Its resistance to racemization makes it an ideal candidate for preserving and transferring chiral information. While direct quantitative data on the catalytic efficiency of this compound in specific prebiotic reactions is currently limited in the literature, several plausible catalytic roles have been proposed.

Asymmetric Transamination

Transamination reactions, the transfer of an amino group from an amino acid to an α-keto acid, are fundamental in modern biochemistry for the synthesis of new amino acids. In a prebiotic setting, this compound could have acted as a chiral catalyst, preferentially converting α-keto acids into D-amino acids. While this would favor the D-enantiomers, the presence of a significant pool of L-isovaline from meteorites could have similarly catalyzed the formation of L-amino acids, contributing to the overall chiral bias.[15] The kinetics and enantioselectivity of such reactions with isovaline as a catalyst remain an active area of research.

Enantioselective Aldol Reactions and Sugar Formation

The formation of sugars from simple precursors like formaldehyde and glycolaldehyde is a key step in the prebiotic synthesis of ribonucleotides. L-amino acids have been shown to catalyze the formation of D-sugars, suggesting a potential link between the homochirality of amino acids and sugars.[16] It is plausible that this compound could have catalyzed the preferential formation of L-sugars, although this has yet to be experimentally demonstrated. The structural rigidity of isovaline could have provided a stable chiral environment for such catalytic reactions.

Role in a Peptide/RNA World

The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. A "peptide-RNA world" is an extension of this idea, where peptides and RNA co-evolved.[8] The incorporation of this compound into short peptides could have conferred unique structural properties and stability.[7] While modern ribosomes strongly discriminate against the incorporation of D-amino acids, prebiotic peptide formation may not have been as selective. Further research is needed to explore the potential role of this compound-containing peptides in the stabilization of RNA or in early catalytic functions.

Experimental Protocols

Detailed experimental methodologies are crucial for the continued investigation of this compound's role in prebiotic chemistry.

Prebiotic Strecker Synthesis of Isovaline (General Protocol)

This protocol is a generalized procedure based on established Strecker synthesis principles, adapted for simulated prebiotic conditions.

-

Reactants: 2-butanone, ammonium cyanide (or a source of ammonia and hydrogen cyanide), and water.

-

Conditions: The reaction is typically carried out in an aqueous solution. The temperature can be varied to simulate different prebiotic environments (e.g., hydrothermal vents or cold lagoons). The pH is a critical parameter and is generally maintained in the neutral to slightly alkaline range.

-

Procedure:

-

Prepare an aqueous solution of 2-butanone and ammonium cyanide.

-

Seal the reaction vessel and maintain it at the desired temperature for an extended period (days to weeks) to allow for the formation of the aminonitrile intermediate.

-

After the initial reaction, subject the mixture to hydrolysis to convert the aminonitrile to isovaline. This can be achieved by adjusting the pH to acidic or alkaline conditions and heating.

-

Analyze the products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the resulting isovaline.

-

Asymmetric Photolysis of Isovaline with Circularly Polarized Light

This protocol describes a laboratory simulation of the enantioselective destruction of isovaline by CPL.

-

Apparatus: A high-vacuum chamber equipped with a substrate holder that can be cooled to low temperatures (e.g., 10 K) to simulate interstellar ice conditions. A source of UV radiation and optics to generate circularly polarized light (e.g., a photoelastic modulator or a quarter-wave plate).

-

Sample Preparation: A thin film of racemic D,L-isovaline is deposited onto a suitable substrate (e.g., MgF₂) within the vacuum chamber.

-

Procedure:

-

Cool the substrate to the desired temperature.

-

Deposit a thin film of racemic isovaline onto the substrate.

-

Irradiate the film with UV CPL of a specific helicity (left or right) for a defined period.

-

After irradiation, warm the substrate to room temperature and collect the remaining isovaline.

-

Analyze the enantiomeric composition of the remaining isovaline using a chiral chromatography technique (e.g., GC-MS with a chiral column or LC-ToF-MS with a chiral derivatizing agent) to determine the enantiomeric excess.

-

Enantiomeric Analysis of Isovaline in Meteorites using LC-ToF-MS

This protocol outlines the sensitive and selective method for determining the enantiomeric composition of isovaline in meteorite samples.

-

Sample Preparation:

-

An interior fragment of the meteorite is crushed into a fine powder.

-

The powdered sample is extracted with hot water to dissolve the amino acids.

-

The aqueous extract is desalted using a cation-exchange resin.

-

The amino acid fraction is then derivatized with a chiral reagent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), to form diastereomers that can be separated on a non-chiral chromatography column.

-

-

Instrumentation: A liquid chromatography system coupled to a time-of-flight mass spectrometer (LC-ToF-MS).

-

Procedure:

-

Inject the derivatized sample into the LC system.

-

Separate the diastereomers of the isovaline derivative on a C18 reversed-phase column.

-

Detect the eluting compounds using the ToF-MS, monitoring for the specific mass-to-charge ratio of the derivatized isovaline.

-

Quantify the peak areas of the D- and L-isovaline derivatives to determine the enantiomeric ratio and calculate the enantiomeric excess.

-

Conclusion and Future Directions

The study of this compound and its L-enantiomer provides a fascinating window into the chemical processes that may have preceded the origin of life. The significant L-enantiomeric excess of isovaline found in meteorites strongly suggests an extraterrestrial origin of chiral asymmetry. While the Strecker synthesis is a plausible formation pathway, the mechanism of enantiomeric enrichment, likely a combination of asymmetric photolysis and aqueous alteration, requires further elucidation.

The potential catalytic role of this compound in prebiotic reactions is a particularly exciting area for future research. While plausible mechanisms such as asymmetric transamination and enantioselective aldol reactions have been proposed, there is a critical need for experimental studies to quantify the catalytic efficiency and enantioselectivity of this compound under simulated prebiotic conditions. Such data will be invaluable in assessing its potential contribution to the emergence of homochirality on the early Earth.

For drug development professionals, the unique structural properties of this compound and other non-proteinogenic amino acids offer intriguing possibilities for the design of novel therapeutics. Its resistance to enzymatic degradation, a consequence of its quaternary α-carbon, makes it an attractive building block for creating stable peptide-based drugs.

References

- 1. Following a Path to Prebiotic Peptides | News | Astrobiology [astrobiology.nasa.gov]

- 2. pnas.org [pnas.org]

- 3. Oral administration of alpha-ketoisovaleric acid or valine in humans: blood kinetics and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The Origin of Prebiotic Information System in the Peptide/RNA World: A Simulation Model of the Evolution of Translation and the Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Variations of isovaline structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-amino acids catalyze the formation of an excess of D-glyceraldehyde, and thus of other D sugars, under credible prebiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. blogs.rsc.org [blogs.rsc.org]

D-Isovaline: A Non-Proteinogenic Amino Acid with Significant Neuromodulatory Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-isovaline, a non-proteinogenic amino acid with extraterrestrial origins, has emerged as a molecule of significant interest in neuroscience and pharmacology. Possessing unique structural properties that confer high resistance to racemization, this compound exhibits notable biological activities, primarily as an analgesic and anticonvulsant agent. Its analgesic effects are largely attributed to its action as an agonist at peripheral gamma-aminobutyric acid (GABA) type B (GABA-B) receptors, offering a promising avenue for the development of peripherally restricted analgesics with minimal central nervous system side effects. The anticonvulsant properties of this compound appear to stem from its ability to selectively increase the activity of interneurons, thereby enhancing inhibitory tone within neuronal circuits. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its known mechanisms of action, quantitative pharmacological data, and relevant experimental protocols.

Introduction

Non-proteinogenic amino acids (NPAAs) represent a vast and largely untapped reservoir of chemical diversity for drug discovery and development.[1][2][3] Unlike their 22 proteinogenic counterparts, NPAAs are not incorporated into proteins during ribosomal synthesis.[2] Their unique structures can impart desirable pharmacokinetic and pharmacodynamic properties to peptide and small molecule therapeutics, such as enhanced stability, increased potency, and novel mechanisms of action.[1][3]

This compound, a Cα-methylated amino acid, is a notable NPAA first discovered in the Murchison meteorite.[4] Its extraterrestrial origin and unusual resistance to racemization have made it a subject of interest in the study of the origins of life and homochirality. Beyond its astrochemical significance, this compound has demonstrated potent biological effects in preclinical models, positioning it as a promising lead compound for the development of novel therapeutics targeting neurological disorders.

Biological Activities and Mechanisms of Action

The primary biological activities of this compound identified to date are its analgesic and anticonvulsant effects. The following sections detail the current understanding of the molecular mechanisms underlying these properties.

Analgesic Effects

This compound has been shown to produce significant analgesia in various preclinical pain models. This effect is primarily mediated through its interaction with the GABA-B receptor.

This compound acts as an agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[5][6][7] The activation of GABA-B receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[5][6][7][8]

The analgesic effect of this compound is particularly noteworthy for its peripheral selectivity. By acting on GABA-B receptors located on peripheral nerve endings and keratinocytes, this compound can attenuate pain signals without crossing the blood-brain barrier, thereby avoiding central nervous system side effects such as sedation and motor impairment.

dot

Caption: this compound-mediated GABA-B receptor signaling pathway.

The analgesic efficacy of this compound has been quantified in the formalin test, a widely used model of inflammatory pain.

| Parameter | Value | Experimental Model | Reference |

| ED50 (Phase II) | 66 mg/kg (intravenous) | Formalin test in mice | [9] |

Table 1: Analgesic Efficacy of this compound.

Anticonvulsant Effects

This compound has demonstrated anticonvulsant properties in in vitro and in vivo models of epilepsy. The mechanism underlying this activity appears to be distinct from many conventional antiepileptic drugs.

Studies in rat hippocampal slices have shown that this compound selectively increases the spontaneous firing rate of interneurons without directly affecting pyramidal neurons.[10] This enhancement of inhibitory interneuron activity is thought to contribute to the suppression of seizure-like events. The exact molecular target responsible for this effect on interneurons is still under investigation.

dot

Caption: Proposed mechanism of this compound's anticonvulsant activity.

The anticonvulsant effects of this compound have been quantified in in vitro seizure models.

| Parameter | Value | Experimental Model | Reference |

| Attenuation of Seizure Amplitude | 57.0 ± 9.0% | Low Mg2+/High K+ model in rat hippocampal slices (250 µM) | [10] |

| Attenuation of Seizure Duration | 57.0 ± 12.0% | Low Mg2+/High K+ model in rat hippocampal slices (250 µM) | [10] |

| Abolition of Epileptiform Activity | 150 mg/kg (intravenous) | Pilocarpine-induced seizures in rats | [11] |

Table 2: Anticonvulsant Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Formalin Test for Analgesia in Mice

This protocol is adapted from studies evaluating the analgesic effects of this compound.[12][13]

Objective: To assess the analgesic efficacy of this compound against inflammatory pain.

Materials:

-

Male CD-1 mice (25-30 g)

-

This compound solution (for intravenous or intraperitoneal administration)

-

Formalin solution (1-5% in sterile saline)

-

Observation chambers with a clear floor

-

Video recording equipment

Procedure:

-

Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound or vehicle control at the desired dose and route.

-

After the appropriate pretreatment time, inject 20 µL of formalin solution subcutaneously into the dorsal surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber and start video recording for 60 minutes.

-

Score the cumulative time spent licking or biting the injected paw in 5-minute intervals.

-

The early phase (Phase I) is typically the first 0-5 minutes, and the late phase (Phase II) is from 15-40 minutes post-injection.

-

Analyze the data to determine the effect of this compound on the duration of nocifensive behaviors in each phase.

dot

Caption: Experimental workflow for the formalin test.

In Vitro Hippocampal Seizure Model

This protocol is based on studies investigating the anticonvulsant properties of this compound.[10]

Objective: To induce epileptiform activity in hippocampal slices and assess the anticonvulsant effects of this compound.

Materials:

-

Sprague-Dawley rats (postnatal day 14-21)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Low Mg2+/High K+ aCSF (e.g., 0.25 mM MgCl2, 5 mM KCl) or 4-Aminopyridine (4-AP)

-

This compound stock solution

-

Electrophysiology recording setup (recording chamber, amplifier, data acquisition system)

Procedure:

-

Prepare 400 µm thick transverse hippocampal slices from the rat brain using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

-

Induce epileptiform activity by switching the perfusion to either low Mg2+/high K+ aCSF or aCSF containing 100 µM 4-AP.

-

Record baseline seizure-like events (SLEs) using an extracellular field electrode placed in the CA1 pyramidal cell layer.

-

Bath-apply this compound at the desired concentration (e.g., 250 µM) and continue recording.

-

Analyze the frequency, duration, and amplitude of the SLEs before and after this compound application.

dot

Caption: Workflow for the in vitro hippocampal seizure model.

Drug Development and Future Directions

The unique pharmacological profile of this compound makes it an attractive candidate for further drug development. Its peripheral analgesic action could lead to the development of novel non-opioid pain therapeutics with an improved safety profile. The novel mechanism of its anticonvulsant activity offers a potential new strategy for the treatment of epilepsy, particularly for patients who are refractory to existing medications.

Future research should focus on:

-

Target Identification: Elucidating the precise molecular target(s) responsible for the increased interneuronal activity.

-

Pharmacokinetics and Toxicology: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.[11][14]

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Clinical Trials: If preclinical data remain promising, progression to human clinical trials will be necessary to establish safety and efficacy in patient populations.

Conclusion

This compound is a non-proteinogenic amino acid with demonstrated analgesic and anticonvulsant properties. Its peripheral GABA-B receptor agonism and its ability to enhance interneuronal activity represent promising and novel mechanisms for the treatment of pain and epilepsy. Further research into its molecular targets, pharmacology, and safety will be crucial in realizing the therapeutic potential of this unique molecule. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and its potential clinical applications.

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics [ouci.dntb.gov.ua]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. Isovaline, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Variations of isovaline structure related to activity in the formalin foot assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pacificbiolabs.com [pacificbiolabs.com]

An In-depth Technical Guide to D-Isovaline: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Isovaline, a non-proteinogenic amino acid with significant potential in pharmaceutical and research applications. This document details its physicochemical properties, explores its debated mechanism of action as a GABA-B receptor agonist, and presents methodologies for its synthesis.

Core Physicochemical Properties of this compound

This compound, systematically named (R)-2-amino-2-methylbutanoic acid, is a chiral amino acid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 3059-97-0 | [cite] |

| Molecular Formula | C₅H₁₁NO₂ | [cite] |

| Molecular Weight | 117.15 g/mol | [cite] |

| Appearance | White crystalline solid | [cite] |

| Synonyms | (R)-(-)-Isovaline, (R)-2-Amino-2-methylbutanoic acid | [cite] |

Biological Activity and Signaling Pathway

The primary biological activity of interest for this compound is its analgesic effect, which is reported to be mediated through the activation of peripheral γ-aminobutyric acid type B (GABA-B) receptors.[1] This mechanism makes it a promising candidate for the development of peripherally restricted analgesics that could avoid the central nervous system side effects associated with opioids.[1]

The GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of neuronal excitability.

Controversy Surrounding the Mechanism of Action

While some studies support this compound as a direct agonist at GABA-B receptors, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, other research presents conflicting evidence.[2] Some studies have shown that in certain cell types, such as transfected AtT-20 cells and cultured rat hippocampal neurons, this compound does not activate GABA-B receptor-coupled potassium currents.[3][4][5] This suggests that the analgesic effects of this compound might be mediated through a more complex or indirect mechanism, or that its activity is dependent on specific receptor subtypes or cellular environments.[2][4] This discrepancy highlights an important area for further investigation in the pharmacology of this compound.

Experimental Protocols

Enantioselective Synthesis of this compound

Conceptual Workflow for this compound Synthesis:

1. Strecker Synthesis of DL-Isovaline (Racemic Mixture)

The Strecker synthesis is a classic method for producing racemic α-amino acids from an aldehyde or ketone.[6][7][8]

-

Reaction: Butan-2-one is reacted with ammonium chloride (NH₄Cl) and potassium cyanide (KCN). This is followed by acid hydrolysis of the resulting α-aminonitrile.

-

General Procedure:

-

Combine butan-2-one, ammonium chloride, and potassium cyanide in a suitable solvent (e.g., aqueous ethanol).

-

Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the formation of the α-aminonitrile is complete, perform acid hydrolysis (e.g., with concentrated HCl) under reflux.

-

Neutralize the reaction mixture to precipitate the racemic DL-Isovaline.

-

Collect the product by filtration and purify by recrystallization.

-

2. Enzymatic Resolution of DL-Isovaline

Enzymatic resolution is a highly effective method for separating enantiomers.

-

Principle: An enzyme, such as an aminoacylase, stereoselectively catalyzes a reaction on one of the enantiomers in the racemic mixture, allowing for their separation. For example, the N-acetylated racemic mixture can be treated with an acylase that selectively deacylates the L-enantiomer, leaving the N-acetyl-D-Isovaline, which can then be separated and deprotected.

-

General Procedure:

-

Chemically N-acetylate the racemic DL-Isovaline.

-

Dissolve the N-acetyl-DL-Isovaline in a buffered aqueous solution.

-

Add the appropriate enzyme (e.g., a commercially available D-aminoacylase or a microorganism expressing the enzyme).

-

Incubate the mixture under optimal conditions of temperature and pH for the enzyme.

-

Monitor the progress of the enzymatic reaction.

-

Once the reaction is complete, separate the resulting this compound from the unreacted N-acetyl-L-Isovaline based on their different physical properties (e.g., solubility, charge).

-

Isolate and purify the this compound.

-

Conclusion

This compound is a non-proteinogenic amino acid with compelling therapeutic potential, primarily as a peripherally acting analgesic. Its physicochemical properties are well-defined, and while its biological activity is linked to the GABA-B receptor system, the precise mechanism of action remains an active area of research. The enantioselective synthesis of this compound is achievable through established methods like the Strecker synthesis followed by enzymatic resolution, providing a pathway for researchers to obtain this compound for further investigation and drug development. This guide provides a foundational understanding for scientists and professionals working with this compound.

References

- 1. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isovaline does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isovaline Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Understanding the enantiomers D-Isovaline vs L-Isovaline

An In-Depth Technical Guide to the Enantiomers of Isovaline

Authored for: Researchers, Scientists, and Drug Development Professionals December 26, 2025

Abstract

Isovaline (2-amino-2-methylbutanoic acid) is a non-proteinogenic, α,α-disubstituted amino acid of significant interest in astrobiology, pharmacology, and peptide chemistry. Unlike most amino acids found in terrestrial biology, isovaline possesses a quaternary α-carbon, which imparts a high resistance to racemization. It is famously found in carbonaceous chondrite meteorites, often with a significant enantiomeric excess of the L-form, providing clues to the prebiotic origins of homochirality on Earth.[1][2][3] Furthermore, isovaline enantiomers exhibit notable pharmacological activities, including peripherally restricted analgesia and anticonvulsant properties, making them promising candidates for drug development.[3][4][5] This guide provides a comprehensive technical overview of the D- and L-enantiomers of isovaline, detailing their physicochemical properties, biological activities, analytical protocols, and mechanisms of action.

Physicochemical Properties

Isovaline's two enantiomers, D-(-)-Isovaline (R-configuration) and L-(+)-Isovaline (S-configuration), share identical physical properties except for their interaction with plane-polarized light.[6] Its structure, featuring a methyl and an ethyl group on the α-carbon, prevents racemization under conditions that would typically affect α-hydrogen amino acids.[2]

| Property | D-(-)-Isovaline | L-(+)-Isovaline | Reference(s) |

| Synonyms | (R)-2-Amino-2-methylbutanoic acid | (S)-2-Amino-2-methylbutanoic acid | [3] |

| CAS Number | 3059-97-0 | 595-40-4 | [3] |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ | [7][8][9] |

| Molecular Weight | 117.15 g/mol | 117.15 g/mol | [7][8][9][10] |

| Appearance | White crystalline powder or needles | White crystalline powder | [7][9][11] |

| Melting Point | 276-278 °C | ~289 °C (estimate) | [7][9] |

| Specific Rotation [α] | -9.4° (c=5 in H₂O at 25°C) | +11.13° (c=5 in H₂O at 25°C) | [7][9] |

| pKa (Predicted) | 2.38 ± 0.10 | 2.38 ± 0.10 | [7][9][11] |

| Solubility | Freely soluble in water | Soluble in water (100 mg/mL) | [7][12] |

Biological and Pharmacological Activity

Both enantiomers of isovaline have demonstrated significant biological activity, particularly in the nervous system. A key feature is their inability to cross the blood-brain barrier, which restricts their action to the peripheral nervous system and avoids central side effects like sedation.[3][4]

Analgesic Activity

Racemic isovaline and its individual enantiomers produce analgesia in various mouse models of pain.[4][13] This effect is particularly relevant for persistent pain states.

-

Mechanism of Action : The analgesic effect is primarily mediated by the activation of peripheral γ-aminobutyric acid type B (GABA-B) receptors.[3][4] Activation of these G-protein coupled receptors leads to the opening of inwardly rectifying K+ channels, hyperpolarizing the neuron and inhibiting nociceptive signaling.[1][14] The antiallodynic effects of isovaline can be blocked by GABA-B antagonists and potentiated by GABA-B modulators.[4] However, some studies using recombinant or cultured neuron preparations have not observed direct activation of GABA-B receptor-coupled potassium currents by R-isovaline, suggesting the mechanism may be complex or involve receptor subtypes with different signaling properties.[1][15]

-

Efficacy : In the formalin paw test in mice, intravenous administration of racemic (RS)-isovaline dose-dependently reduces phase II (inflammatory) pain responses.[13]

| Compound | Assay | Efficacy (ED₅₀) | Animal Model | Reference(s) |

| RS-Isovaline | Formalin Paw Test (Phase II) | 66 mg/kg (IV) | Female CD-1 Mice | [13] |

Anticonvulsant Activity

Racemic isovaline exhibits anticonvulsant properties in in vitro models of seizure.[5]

-

Mechanism of Action : Isovaline's anticonvulsant effect is attributed to an increase in the spontaneous activity of inhibitory interneurons in the hippocampus, without directly affecting pyramidal neurons.[5] This enhancement of inhibitory tone helps to suppress seizure-like events.

-

Efficacy : In rat hippocampal slices, isovaline significantly reduces the amplitude and duration of seizure-like events induced by chemical convulsants.

| Compound | Assay | Concentration | Effect | Model | Reference(s) |

| RS-Isovaline | Low Mg²⁺ / High K⁺ Seizure Model | 250 µM | 57.0% reduction in seizure amplitude & duration | Rat Hippocampal Slices | [5] |

| RS-Isovaline | 4-Aminopyridine (4-AP) Seizure Model | 250 µM | Attenuation of seizure-like events | Rat Hippocampal Slices | [5] |

Mandatory Visualizations

Signaling Pathway: Proposed Analgesic Mechanism

References

- 1. Isovaline Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons | PLOS One [journals.plos.org]

- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 3. Isovaline - Wikipedia [en.wikipedia.org]

- 4. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isovaline, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models by increasing interneuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jackwestin.com [jackwestin.com]

- 7. D(-)-Isovaline CAS#: 3059-97-0 [m.chemicalbook.com]

- 8. L-Isovaline | C5H11NO2 | CID 6971276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Isovaline CAS#: 595-40-4 [m.chemicalbook.com]

- 10. Isovaline | C5H11NO2 | CID 94744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Analgesic properties of the novel amino acid, isovaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. R-Isovaline: a subtype-specific agonist at GABA(B)-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isovaline does not activate GABA(B) receptor-coupled potassium currents in GABA(B) expressing AtT-20 cells and cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Extraterrestrial Origins of D- and L-Isovaline and the Quest for Homochirality: A Technical Guide

Abstract